1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 1105189-41-0
VCID: VC2787874
InChI: InChI=1S/C16H13N3O2S/c1-11-5-7-13(8-6-11)18-15(10-17-16(18)22)12-3-2-4-14(9-12)19(20)21/h2-10H,1H3,(H,17,22)
SMILES: CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C16H13N3O2S
Molecular Weight: 311.4 g/mol

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

CAS No.: 1105189-41-0

Cat. No.: VC2787874

Molecular Formula: C16H13N3O2S

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol - 1105189-41-0

Specification

CAS No. 1105189-41-0
Molecular Formula C16H13N3O2S
Molecular Weight 311.4 g/mol
IUPAC Name 3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C16H13N3O2S/c1-11-5-7-13(8-6-11)18-15(10-17-16(18)22)12-3-2-4-14(9-12)19(20)21/h2-10H,1H3,(H,17,22)
Standard InChI Key TZQJHHAERQJUDV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is characterized by a distinctive molecular structure that incorporates both electron-donating and electron-withdrawing groups. This section details its fundamental chemical properties and identification parameters.

Basic Chemical Information

The compound is identified by CAS Number 1105189-41-0 and possesses a molecular formula of C₁₆H₁₃N₃O₂S with a molecular weight of 311.4 g/mol. Its IUPAC name is 3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione, though it is commonly referred to by its title name in the research literature.

Structural Characteristics

The imidazole core of this molecule serves as the central scaffold to which the functional groups are attached. The presence of a thiol group at the 2-position of the imidazole ring is particularly significant as it provides a reactive site for various chemical transformations. Additionally, the compound contains a 4-methylphenyl group and a 3-nitrophenyl group, which influence its electronic properties and reactivity patterns.

Chemical Identifiers and Properties

The following table summarizes the key chemical identifiers and properties of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol:

PropertyValue
CAS Number1105189-41-0
Molecular FormulaC₁₆H₁₃N₃O₂S
Molecular Weight311.4 g/mol
IUPAC Name3-(4-methylphenyl)-4-(3-nitrophenyl)-1H-imidazole-2-thione
Standard InChIInChI=1S/C16H13N3O2S/c1-11-5-7-13(8-6-11)18-15(10-17-16(18)22)12-3-2-4-14(9-12)19(20)21/h2-10H,1H3,(H,17,22)
Standard InChIKeyTZQJHHAERQJUDV-UHFFFAOYSA-N
SMILESCC1=CC=C(C=C1)N2C(=CNC2=S)C3=CC(=CC=C3)N+[O-]

Table 1: Chemical identifiers and properties of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol

Chemical Reactivity

The reactivity of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol is largely determined by the functional groups present in its structure. The thiol group and nitro group are particularly significant for its chemical behavior.

Thiol Group Reactivity

The thiol (-SH) group at the 2-position of the imidazole ring is highly reactive and can participate in various transformations:

  • Oxidation to disulfides

  • Alkylation to form thioethers

  • Acylation to produce thioesters

  • Metal coordination through the sulfur atom

These reactions are valuable for modifying the compound to enhance its properties or to create derivatives with potentially improved biological activities.

Nitro Group Transformations

The nitro group on the 3-nitrophenyl substituent offers additional opportunities for chemical modification:

  • Reduction to an amine group

  • Nucleophilic aromatic substitution reactions

  • Involvement in various coupling reactions

The presence of both thiol and nitro groups makes this compound amenable to various chemical transformations, which can be exploited for creating libraries of derivatives with diverse properties.

Structural Comparison with Related Compounds

To better understand the unique features of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol, it is valuable to compare it with structurally related compounds.

Comparison with Similar Imidazole-2-thiol Derivatives

The following table compares key structural features of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol with related compounds:

CompoundCore StructureKey SubstituentsMolecular Weight (g/mol)
1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiolImidazole-2-thiol4-Methylphenyl at N-1, 3-Nitrophenyl at C-5311.4
1-(2-methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiolImidazole-2-thiol2-Methylphenyl at N-1, 3-Nitrophenyl at C-5311.4
1-Ethyl-5-(4-methylphenyl)-1H-imidazole-2-thiolImidazole-2-thiolEthyl at N-1, 4-Methylphenyl at C-5218.32
1-(4-METHYLPHENYL)-5-PHENYL-1H-IMIDAZOLE-2-THIOLImidazole-2-thiol4-Methylphenyl at N-1, Phenyl at C-5266.36
(S)-4-phenyl-4,5-dihydro-1H-imidazole-2-thiol4,5-dihydro-Imidazole-2-thiolPhenyl at C-4178.25

Table 2: Structural comparison of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol with related compounds

Structure-Property Relationships

The position and nature of substituents on the imidazole ring significantly influence the compound's properties. For instance, the position of the methyl group on the phenyl ring (4-position versus 2-position) can affect the electronic distribution and consequently the reactivity of the molecule. Similarly, the presence of a nitro group contributes to the electron-withdrawing character, potentially enhancing certain biological activities.

Research Applications

The unique structural features of 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol make it valuable for various research applications beyond its potential biological activities.

Medicinal Chemistry

In medicinal chemistry, this compound can serve as:

  • A lead compound for developing new therapeutic agents

  • A structural template for creating libraries of derivatives with enhanced properties

  • A tool for studying structure-activity relationships

Materials Science

The functional groups present in 1-(4-Methylphenyl)-5-(3-nitrophenyl)-1H-imidazole-2-thiol also make it interesting for materials science applications:

  • Potential coordination with metals for creating metal-organic frameworks

  • Incorporation into polymers to impart specific properties

  • Use in sensor development due to its reactive functional groups

Chemical Tool Development

The compound can serve as a valuable chemical tool for:

  • Investigating thiol-specific reactions in complex systems

  • Studying nitro group transformations

  • Developing new synthetic methodologies for heterocyclic compounds

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